2,2-Diphenylethylamine

Catalog No.
S1896092
CAS No.
3963-62-0
M.F
C14H15N
M. Wt
197.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Diphenylethylamine

CAS Number

3963-62-0

Product Name

2,2-Diphenylethylamine

IUPAC Name

2,2-diphenylethanamine

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

InChI

InChI=1S/C14H15N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11,15H2

InChI Key

RXMTUVIKZRXSSM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CN)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=CC=CC=C2
  • Chemical Intermediate

    ,2-DPEA can serve as a building block for the synthesis of more complex molecules. Its structure allows for further chemical modifications, potentially leading to new materials or pharmaceuticals [1].

  • Reference Compound

    Due to its relatively simple structure, 2,2-DPEA can be used as a reference compound in analytical chemistry experiments. Its known properties allow researchers to compare and calibrate their instruments for the analysis of similar molecules [2].

  • Investigation of Isomers

    Research has been conducted to differentiate 2,2-DPEA from its isomer, 1,2-diphenylethylamine. These isomers have slightly different chemical structures and potentially different biological effects. This research is particularly relevant in the analysis of illegal substances where differentiating between similar compounds is crucial [3].

  • SCBT - Santa Cruz Biotechnology:
  • 2,2-Diphenylethylamine, 96%, Thermo Scientific Chemicals | Fisher Scientific:
  • Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed:

2,2-Diphenylethylamine is an organic compound with the molecular formula C14H15NC_{14}H_{15}N and a molecular weight of 197.28 g/mol. It is characterized by two phenyl groups attached to a central ethylamine moiety. The compound is recognized for its structural features, which include a high degree of aromaticity due to the presence of two phenyl rings, contributing to its stability and unique chemical properties. Its systematic name is 2,2-diphenylethanamine, and it is often utilized in various chemical and biological applications due to its functional properties .

2,2-DPEA itself is not a neurotransmitter, but its structural similarity to dopamine allows it to interact with dopamine receptors in the brain. Studies suggest it may act as a dopamine reuptake inhibitor, meaning it prevents the reabsorption of dopamine by neurons, potentially leading to increased dopamine levels in the synaptic cleft []. This mechanism is similar to some Parkinson's disease medications. However, the specific details of 2,2-DPEA's action require further investigation.

2,2-DPEA is considered a mild eye irritant []. Detailed information on its toxicity is limited, and it should be handled with care in a laboratory setting following proper safety protocols.

Please Note:

  • The information provided is for educational purposes only and should not be interpreted as a substitute for professional safety data sheets (SDS) or laboratory safety training.
  • Further research is necessary to fully understand the mechanism of action and potential therapeutic applications of 2,2-DPEA.

  • Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. For instance, treatment with potassium permanganate can yield benzoic acid derivatives .
  • N-Alkylation: It can react with alkyl halides to form N-alkylated derivatives, which are significant in medicinal chemistry.
  • Rearrangement Reactions: Similar to other amines, 2,2-diphenylethylamine can experience rearrangement under specific conditions, particularly when treated with nitrous acid .

Research indicates that 2,2-diphenylethylamine exhibits notable biological activity. It has been studied for its potential effects on neurotransmitter systems and may influence dopaminergic and serotonergic pathways. Its ability to cross the blood-brain barrier suggests possible applications in neuropharmacology . Additionally, it has been investigated for its role in modulating enzyme activity related to drug metabolism, particularly as an inhibitor of certain cytochrome P450 enzymes .

Several methods have been developed for the synthesis of 2,2-diphenylethylamine:

  • Reduction of Ketones: One common approach involves the reduction of corresponding ketones or imines using reducing agents like lithium aluminum hydride.
  • Amination Reactions: The reaction of diphenylacetaldehyde with ammonia or primary amines under acidic conditions can yield 2,2-diphenylethylamine.
  • Grignard Reactions: Another method includes the use of Grignard reagents to react with imines or nitriles followed by hydrolysis to produce the amine .

The applications of 2,2-diphenylethylamine span various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals and psychoactive compounds.
  • Material Science: The compound is utilized in the development of advanced materials, particularly in organic electronics and photonics due to its electronic properties .
  • Chemical Research: It is employed as a ligand in coordination chemistry and catalysis studies .

Studies have investigated the interactions of 2,2-diphenylethylamine with various biological targets:

  • Enzyme Inhibition: It has been shown to inhibit specific cytochrome P450 enzymes, impacting drug metabolism and pharmacokinetics.
  • Ligand Exchange Studies: Research on its role as a ligand in perovskite nanocrystals has demonstrated its effectiveness in enhancing electrical properties and stability in devices .
  • Spectroscopic Studies: Time-resolved spectroscopy studies have revealed insights into its excitonic properties and electronic transitions .

Several compounds share structural similarities with 2,2-diphenylethylamine. These include:

Compound NameCAS NumberSimilarity Score
2-Phenylpropan-1-amine hydrochloride20388-87-80.90
2-Methyl-2-phenylpropan-1-amine21404-88-60.90
trans-2-Phenylcyclopropanamine1986-47-60.84

Uniqueness

What distinguishes 2,2-diphenylethylamine from these similar compounds is its unique structural configuration featuring two phenyl groups directly attached to the ethylamine backbone. This configuration enhances its stability and alters its reactivity compared to other amines lacking such substituents. Furthermore, its specific interactions with biological systems and potential applications in advanced materials set it apart from closely related compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

197.120449483 g/mol

Monoisotopic Mass

197.120449483 g/mol

Heavy Atom Count

15

UNII

9XQD7X5YXD

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3963-62-0

Dates

Modify: 2023-08-16
Juan et al. A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes. Nature Chemistry, DOI: 10.1038/s41557-021-00825-9, published online 29 November 2021

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